(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol
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Overview
Description
(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a methylpyrimidine group and a hydroxymethyl group
Mechanism of Action
Mode of Action
The mode of action of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include the pH of the environment, the presence of other molecules, and temperature.
Biochemical Analysis
Biochemical Properties
(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including this compound, can affect the migration and invasion of cancer cells . This compound may also impact the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have indicated that piperidine derivatives, including this compound, are relatively stable under ambient conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Research on piperidine derivatives has shown that dosage is a critical factor in determining the compound’s efficacy and safety . It is essential to establish the optimal dosage range to maximize benefits and minimize risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound may affect metabolic flux and alter metabolite levels in cells. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation in different tissues can influence its efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylpyrimidine Group: The methylpyrimidine group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the specific conditions and reagents used.
Substitution: The piperidine ring and the methylpyrimidine group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol can be used as an intermediate in the synthesis of more complex molecules.
Biology:
Biological Studies: The compound may be used in studies involving enzyme interactions and receptor binding.
Medicine:
Drug Development:
Industry:
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as 4-piperidinemethanol and 1-methyl-4-piperidinol share structural similarities with (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol.
Uniqueness:
Structural Features: The presence of both a methylpyrimidine group and a hydroxymethyl group on the piperidine ring makes this compound unique compared to other piperidine derivatives.
Applications: Its specific combination of functional groups may confer unique properties and applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-2-5-12-11(13-9)14-6-3-10(8-15)4-7-14/h2,5,10,15H,3-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAKHOITGOUABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.